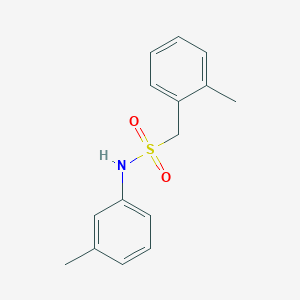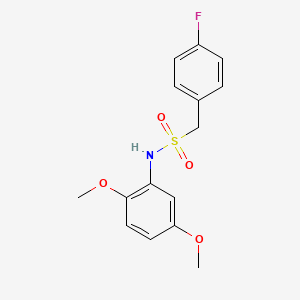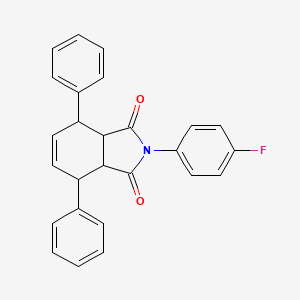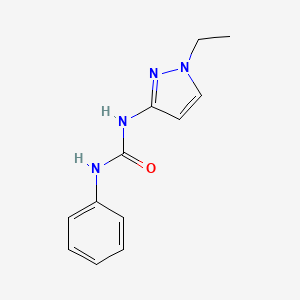![molecular formula C25H31N3O3 B11109225 1-[4-(3-Ethoxy-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11109225.png)
1-[4-(3-Ethoxy-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Ethoxy-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[55]undec-1-en-9-yl]ethan-1-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-ethoxy-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethan-1-one typically involves multiple steps:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Functional group modifications: Introduction of the ethoxy and hydroxy groups on the phenyl ring, as well as the methyl group on the other phenyl ring, is achieved through specific reactions such as alkylation and hydroxylation.
Final assembly: The final step involves coupling the modified phenyl rings with the spirocyclic core under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Ethoxy-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The ethoxy group can be reduced to an alcohol.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the ethoxy group would yield an alcohol.
Scientific Research Applications
1-[4-(3-Ethoxy-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and functional groups.
Material Science: The spirocyclic structure may impart interesting properties to materials, making it useful in the development of new polymers or composites.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[4-(3-ethoxy-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethan-1-one: Similar structure but lacks the ethoxy group.
1-[4-(3-Methoxy-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethan-1-one: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
1-[4-(3-Ethoxy-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethan-1-one is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H31N3O3 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-[2-(3-ethoxy-2-hydroxyphenyl)-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-9-yl]ethanone |
InChI |
InChI=1S/C25H31N3O3/c1-4-31-23-7-5-6-20(24(23)30)22-16-21(19-10-8-17(2)9-11-19)26-25(27-22)12-14-28(15-13-25)18(3)29/h5-11,22,27,30H,4,12-16H2,1-3H3 |
InChI Key |
KVDNIBIDJAPOAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2CC(=NC3(N2)CCN(CC3)C(=O)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11109148.png)

![N-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11109169.png)
![7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11109173.png)
![N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11109185.png)
![3-({(E)-2-[2-(4-Toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate](/img/structure/B11109188.png)
![N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B11109192.png)

![5-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11109202.png)

![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(3-acetylphenyl)acetamide](/img/structure/B11109216.png)

![(1,6-dioxohexane-1,6-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate)](/img/structure/B11109238.png)
![4-[N'-(4-Methoxy-benzoyl)-hydrazino]-4-oxo-butyric acid methyl ester](/img/structure/B11109244.png)
